4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide
Description
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-23(14-8-5-4-6-9-14)20(25)17-13(2)15(12-21)19(27-17)22-18(24)16-10-7-11-26-16/h7,10-11,14H,3-6,8-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTRHXNFLZEGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and cyano groups under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it into primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. The cyano and amido groups may also play a role in binding to biological targets, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities with the thiophene ring system.
Cyano-Substituted Compounds: Compounds such as 4-cyanopyridine and 4-cyanobenzene have similar cyano functional groups.
Uniqueness
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with cyano, amido, and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various cell lines, and insights from recent research studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₃₁N₃O₂S₂
- Molecular Weight : 353.6 g/mol
- Functional Groups : The presence of cyano, amido, and thiophene groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide have demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 2.41 | G1 phase arrest and apoptosis |
| HCT-116 (Colon Cancer) | 1.93 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported that thiophene derivatives can inhibit the growth of various bacterial strains, indicating a broad-spectrum antimicrobial effect.
The biological activity of 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase, preventing further proliferation.
- Antimicrobial Action : The structural features allow for interaction with bacterial membranes or vital metabolic pathways.
Study 1: Efficacy Against Breast Cancer Cells
A study evaluated the efficacy of the compound against MCF-7 breast cancer cells, revealing an IC₅₀ value of 0.65 µM. Flow cytometry analysis confirmed that treatment increased caspase-3 activity, indicating apoptosis induction .
Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives similar to the compound . Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
